REACTION_SMILES
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[CH:19](=[O:20])[OH:21].[NH2:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([C:7](=[O:8])[N:9]([CH3:10])[CH3:11])[cH:12][cH:13][c:14]([N+:16]([O-:17])=[O:18])[cH:15]1.[Na:22].[O-:23][Mo:24](=[O:25])(=[O:26])[O-:27]>>[NH2:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([C:7](=[O:8])[N:9]([CH3:10])[CH3:11])[cH:12][cH:13][c:14]([NH:16][CH:19]=[O:20])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=O)c1ccc([N+](=O)[O-])cc1S(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mo](=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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CN(C)C(=O)c1ccc(NC=O)cc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |